molecular formula C7H7BrN2O2 B13510918 6-Amino-5-bromo-2-methylnicotinic acid

6-Amino-5-bromo-2-methylnicotinic acid

Cat. No.: B13510918
M. Wt: 231.05 g/mol
InChI Key: JDPZTPCQACQPBU-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-2-methylnicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a methyl group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-5-aminopyridine followed by carboxylation. The bromination is typically carried out using bromine in acetic acid, while the carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, and they typically involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-2-methylnicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-5-bromo-2-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromo-2-methylnicotinic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the nicotinic acid ring allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-amino-5-bromo-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7BrN2O2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

JDPZTPCQACQPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Br)N

Origin of Product

United States

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